molecular formula C22H20ClN5O2S B2984363 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852048-55-6

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2984363
CAS No.: 852048-55-6
M. Wt: 453.95
InChI Key: CTZKAVQYYUJKOF-UHFFFAOYSA-N
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Description

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a chlorophenyl group, and a tetrahydropyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Tetrahydropyrimidine-Dione Structure: This step involves the cyclization of urea or thiourea derivatives with appropriate diketones or ketoesters under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole or tetrahydropyrimidine-dione rings.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The tetrahydropyrimidine-dione structure can contribute to the overall stability and specificity of the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 6-[(4-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. The presence of both the triazole and tetrahydropyrimidine-dione rings allows for diverse interactions with biological targets, making it a valuable compound for drug development and other scientific research.

Properties

IUPAC Name

6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-3-4-14(2)18(9-13)28-19(10-17-11-20(29)25-21(30)24-17)26-27-22(28)31-12-15-5-7-16(23)8-6-15/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZKAVQYYUJKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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